N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-3-amine
Description
N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 1-methyl-substituted pyrazole core linked to an aliphatic amine group. The amine substituent comprises a branched chain with a methoxy group at the 4-position and a methyl group at the same carbon, forming a 4-methoxy-4-methylpentan-2-yl moiety.
Pyrazole derivatives are widely studied for their pharmacological activities, such as anticancer, antimicrobial, and enzyme-modulating effects.
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-(4-methoxy-4-methylpentan-2-yl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3O/c1-9(8-11(2,3)15-5)12-10-6-7-14(4)13-10/h6-7,9H,8H2,1-5H3,(H,12,13) |
InChI Key |
KXCKBKXXSRHBLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OC)NC1=NN(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the methoxy-methylpentyl group and the methyl group. This can be done using alkyl halides in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dihydropyrazole derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The methoxy-methylpentyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Pyrazole Amine
Aromatic vs. Aliphatic Substituents
- N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1006469-13-1): Features a 4-fluorobenzyl group attached to the pyrazole amine. The fluorine atom enhances lipophilicity and electron-withdrawing effects, improving membrane permeability compared to the target compound’s aliphatic chain.
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine :
The difluorinated benzyl group further amplifies lipophilicity and metabolic resistance. Such halogenated derivatives often exhibit improved binding to hydrophobic enzyme pockets, as seen in Bcl-2 inhibitors (e.g., compound 4j in ) .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
Incorporates a cyclopropyl group and pyridinyl substituent, which may enhance rigidity and π-π stacking interactions with biological targets. This compound demonstrated a 17.9% synthetic yield, highlighting challenges in coupling sterically hindered amines .
Key Structural Differences
| Compound | Amine Substituent | Key Features |
|---|---|---|
| Target Compound | 4-Methoxy-4-methylpentan-2-yl | Branched aliphatic, methoxy group |
| CAS 1006469-13-1 | 4-Fluorobenzyl | Aromatic, halogenated |
| N-(2,3-Difluorobenzyl) analogue | 2,3-Difluorobenzyl | Increased lipophilicity |
| N-Cyclopropyl analogue | Cyclopropyl + pyridinyl | Rigid, π-interaction potential |
Anticancer Potential
- The target compound’s aliphatic chain may reduce cytotoxicity compared to aromatic derivatives, as seen in 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine , which binds the Bcl-2 hydrophobic pocket with high affinity .
- 1-Methyl-1H-pyrazol-3-amine derivatives with thiourea or selenourea motifs (e.g., 3ab in ) show antimicrobial activity against MRSA, suggesting substituent-dependent target specificity .
Enzyme Modulation
Physicochemical Properties
| Property | Target Compound | 4-Fluorobenzyl Analogue | Difluorobenzyl Analogue |
|---|---|---|---|
| Molecular Weight | ~265 g/mol (estimated) | 235.25 g/mol | 259.68 g/mol |
| LogP (Lipophilicity) | ~2.5 (moderate) | ~3.0 | ~3.5 |
| Solubility | Moderate in DMSO | Low in water | Low in water |
Notes:
- The target compound’s methoxy group may improve aqueous solubility relative to halogenated analogues.
- Fluorinated derivatives exhibit higher LogP values, favoring membrane penetration but risking off-target effects .
Biological Activity
N-(4-Methoxy-4-methylpentan-2-yl)-1-methyl-1H-pyrazol-3-amine, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 211.30 g/mol. The structure comprises a pyrazole core substituted with a methoxy group and a branched alkyl chain, which may influence its biological activity.
1. Antiinflammatory Activity
Research indicates that pyrazole derivatives often exhibit anti-inflammatory properties. A related study demonstrated that aminomethyl derivatives of pyrazoles showed significant anti-inflammatory effects, suggesting that modifications to the pyrazole structure can enhance biological activity . The SAR analysis indicated that specific substituents on the pyrazole ring are crucial for activity.
2. Inhibition of Enzymatic Activity
Compounds similar to this compound have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmitter regulation, and their inhibition can lead to therapeutic effects in neurodegenerative diseases .
Study on Pyrazole Derivatives
A study focused on various pyrazole derivatives, including this compound, assessed their potential as AChE inhibitors. The results indicated that certain derivatives exhibited promising inhibitory activity with IC50 values comparable to established drugs like rivastigmine .
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | TBD | AChE Inhibitor |
| Rivastigmine | 38.98 | AChE Inhibitor |
| Other tested derivatives | Varies | Non-covalent inhibitors |
Structure–Activity Relationship (SAR)
The biological activity of pyrazole compounds is often influenced by their structural features. For instance:
Key Factors Influencing Activity:
- Substituents on the Pyrazole Ring: Alkyl and aryl groups can enhance lipophilicity and receptor binding.
- Functional Groups: Presence of electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

